molecular formula C22H24N4O5 B2820616 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396808-08-4

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2820616
CAS RN: 1396808-08-4
M. Wt: 424.457
InChI Key: SXABNGXUHOYMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many organic compounds, particularly those with biological activity .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures . The crystal structure of a similar compound, benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, was analyzed and published . This suggests that the compound could be used in similar studies to understand its crystal structure and properties.

Anticancer Research

The compound has shown potential in anticancer research . A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Antitumor Evaluation

The compound has been used in the synthesis and evaluation of antitumor activities . A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .

Drug Design and Synthesis

The compound can be used in the design and synthesis of new drugs . A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized . These compounds were evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Structure-Activity Relationship Studies

The compound can be used in structure-activity relationship (SAR) studies . A detailed SAR study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Mechanistic Studies

The compound can be used in mechanistic studies . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

It’s worth noting that similar compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to mitotic blockade and cell apoptosis, affecting downstream cellular processes.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have a similar effect, disrupting normal cell cycle progression and promoting programmed cell death.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not clearly defined in the available literature Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action

This compound could potentially serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c27-20(21(28)25-13-16-1-2-18-19(11-16)31-14-30-18)24-12-15-5-9-26(10-6-15)22(29)17-3-7-23-8-4-17/h1-4,7-8,11,15H,5-6,9-10,12-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXABNGXUHOYMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.